molecular formula C15H8ClF3N2 B14069949 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline CAS No. 102729-48-6

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline

Cat. No.: B14069949
CAS No.: 102729-48-6
M. Wt: 308.68 g/mol
InChI Key: ASZUYCGDMPECGF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chloro group at the 3rd position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 6th position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline typically involves the condensation of 2-phenyl-3-chloroquinoxaline with trifluoromethylating agents. One common method is the reaction of 2-phenyl-3-chloroquinoxaline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is unique due to the presence of both a chloro and a trifluoromethyl group on the quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .

Properties

CAS No.

102729-48-6

Molecular Formula

C15H8ClF3N2

Molecular Weight

308.68 g/mol

IUPAC Name

3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C15H8ClF3N2/c16-14-13(9-4-2-1-3-5-9)20-11-7-6-10(15(17,18)19)8-12(11)21-14/h1-8H

InChI Key

ASZUYCGDMPECGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2Cl

Origin of Product

United States

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